
N-(2,4-dimethoxyphenyl)-N'-phenylurea
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Overview
Description
N-(2,4-dimethoxyphenyl)-N’-phenylurea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a phenyl group and a 2,4-dimethoxyphenyl group attached to the nitrogen atoms of the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-N’-phenylurea typically involves the reaction of 2,4-dimethoxyaniline with phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction proceeds via the formation of an intermediate carbamate, which subsequently rearranges to form the desired urea derivative.
Industrial Production Methods
On an industrial scale, the production of N-(2,4-dimethoxyphenyl)-N’-phenylurea may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions, such as temperature and pressure, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-N’-phenylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the urea moiety into amine derivatives.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Medicine: Its derivatives have been evaluated for their antimicrobial activity against Gram-positive bacteria.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Mechanism of Action
The mechanism by which N-(2,4-dimethoxyphenyl)-N’-phenylurea exerts its effects involves its interaction with specific molecular targets. For instance, as an inhibitor of bacterial RNA polymerase, it binds to the enzyme’s active site, preventing the synthesis of RNA and thereby inhibiting bacterial growth . The exact molecular pathways and targets may vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dimethoxyphenyl)-N’-phenylthiourea: Similar structure but with a sulfur atom replacing the oxygen in the urea moiety.
N-(2,4-dimethoxyphenyl)-N’-phenylcarbamate: Similar structure but with a carbamate group instead of a urea group.
Uniqueness
N-(2,4-dimethoxyphenyl)-N’-phenylurea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit bacterial RNA polymerase, for example, sets it apart from other similar compounds .
Properties
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-phenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-19-12-8-9-13(14(10-12)20-2)17-15(18)16-11-6-4-3-5-7-11/h3-10H,1-2H3,(H2,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXQYKCBIWJZXDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)NC2=CC=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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